molecular formula C24H32N2O2S B11501213 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dimethylphenyl)piperazine

Cat. No.: B11501213
M. Wt: 412.6 g/mol
InChI Key: XVXKXQKJONOAHJ-UHFFFAOYSA-N
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Description

1-(4-CYCLOHEXYLBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

The synthesis of 1-(4-CYCLOHEXYLBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.

    Introduction of the cyclohexylbenzenesulfonyl group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.

    Attachment of the dimethylphenyl group: This can be done via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-CYCLOHEXYLBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially converting sulfonyl groups to thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include sulfuric acid, nitric acid, halogens, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-CYCLOHEXYLBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals and advanced materials due to its unique properties.

Mechanism of Action

The mechanism of action of 1-(4-CYCLOHEXYLBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic rings may engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-CYCLOHEXYLBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE include:

    1-(4-METHYLBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE: Differing by the substitution on the sulfonyl group.

    1-(4-CYCLOHEXYLBENZENESULFONYL)-4-PHENYLPIPERAZINE: Differing by the substitution on the aromatic ring.

    1-(4-CYCLOHEXYLBENZENESULFONYL)-4-(2-METHYLPHENYL)PIPERAZINE: Differing by the position of the methyl groups on the aromatic ring.

The uniqueness of 1-(4-CYCLOHEXYLBENZENESULFONYL)-4-(2,5-DIMETHYLPHENYL)PIPERAZINE lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C24H32N2O2S

Molecular Weight

412.6 g/mol

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-4-(2,5-dimethylphenyl)piperazine

InChI

InChI=1S/C24H32N2O2S/c1-19-8-9-20(2)24(18-19)25-14-16-26(17-15-25)29(27,28)23-12-10-22(11-13-23)21-6-4-3-5-7-21/h8-13,18,21H,3-7,14-17H2,1-2H3

InChI Key

XVXKXQKJONOAHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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